4,4'-((2,2-Bis((4-aminophenoxy)methyl)propane-1,3-diyl)bis(oxy))dianiline
Overview
Description
Mechanism of Action
Target of Action
Similar compounds, such as 1,3-bis(4-aminophenoxy)benzene, are known to be used in the preparation of polyimide materials .
Mode of Action
It is known that similar compounds are used as monomers for synthesizing polyimides with carboxylic acid dianhydrides . These polyimides are known for withstanding high temperatures .
Biochemical Pathways
It is known that similar compounds are used in the synthesis of polyimides, which are high-performance polymers with excellent thermal stability, good chemical resistance, and outstanding mechanical properties .
Action Environment
Similar compounds are known to be used in environments that require materials with high thermal stability .
Preparation Methods
The synthesis of 4,4’-((2,2-Bis((4-aminophenoxy)methyl)propane-1,3-diyl)bis(oxy))dianiline typically involves the reaction of bisphenol A with p-nitrochlorobenzene in the presence of a polar aprotic solvent under reflux conditions . The intermediate product, 2,2’-bis[4-(4-nitrophenoxy)phenyl]propane, is then reduced using hydrogen gas and a transition metal catalyst supported on silica to yield the final product . Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4,4’-((2,2-Bis((4-aminophenoxy)methyl)propane-1,3-diyl)bis(oxy))dianiline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions typically involve hydrogenation to convert nitro groups to amino groups.
Substitution: It can undergo nucleophilic substitution reactions where the amino groups are replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen gas, transition metal catalysts, and strong oxidizing agents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,4’-((2,2-Bis((4-aminophenoxy)methyl)propane-1,3-diyl)bis(oxy))dianiline is widely used in scientific research, particularly in the synthesis of polyimides . Polyimides are high-performance polymers known for their thermal stability, mechanical strength, and chemical resistance, making them suitable for applications in electronics, aerospace, and automotive industries . Additionally, this compound is used as a curing agent for epoxy resins, enhancing their mechanical properties and thermal stability .
Comparison with Similar Compounds
Similar compounds to 4,4’-((2,2-Bis((4-aminophenoxy)methyl)propane-1,3-diyl)bis(oxy))dianiline include:
2,2-Bis[4-(4-aminophenoxy)phenyl]propane: This compound has a similar structure but with different substituents, leading to variations in its reactivity and applications.
4,4’-(1,3-Phenylenedioxy)dianiline: Another related compound used in the synthesis of high-performance polymers.
1,3-Bis(4-aminophenoxy)propane: This compound is used in similar applications but has a different molecular structure.
The uniqueness of 4,4’-((2,2-Bis((4-aminophenoxy)methyl)propane-1,3-diyl)bis(oxy))dianiline lies in its specific molecular configuration, which provides distinct properties such as enhanced thermal stability and mechanical strength, making it highly valuable in advanced material applications .
Properties
IUPAC Name |
4-[3-(4-aminophenoxy)-2,2-bis[(4-aminophenoxy)methyl]propoxy]aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N4O4/c30-21-1-9-25(10-2-21)34-17-29(18-35-26-11-3-22(31)4-12-26,19-36-27-13-5-23(32)6-14-27)20-37-28-15-7-24(33)8-16-28/h1-16H,17-20,30-33H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZPXYTDULSDCHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OCC(COC2=CC=C(C=C2)N)(COC3=CC=C(C=C3)N)COC4=CC=C(C=C4)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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